

YIL781 Hydrochloride: Application Notes and Protocols for Oral Administration

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Compound of Interest

Compound Name: YIL781 hydrochloride

Cat. No.: B560414

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Abstract

YIL781 hydrochloride is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] It exhibits biased signaling, preferentially antagonizing Gαq/11-mediated pathways without significantly affecting β-arrestin recruitment.[3] This unique mechanism of action makes YIL781 a valuable tool for investigating the physiological roles of the ghrelin system and a potential therapeutic agent for metabolic disorders. Preclinical studies have demonstrated its efficacy in improving glucose homeostasis, suppressing appetite, and promoting weight loss.[4][5] This document provides detailed application notes and protocols for the oral administration of **YIL781 hydrochloride** in a research setting.

Introduction

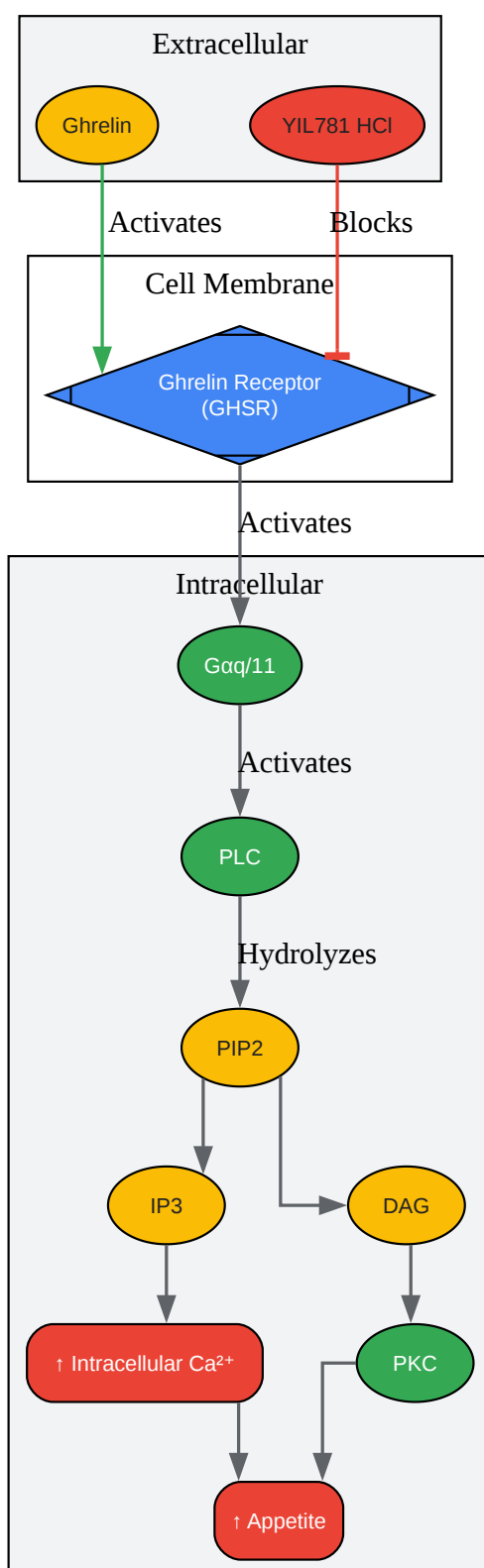
Ghrelin, a peptide hormone primarily produced by the stomach, is the endogenous ligand for the GHSR and plays a crucial role in stimulating appetite and promoting fat storage.[6][7] Consequently, antagonism of the GHSR is a promising strategy for the treatment of obesity and type 2 diabetes.[4] **YIL781 hydrochloride** has emerged as a key small molecule antagonist for preclinical research due to its oral bioavailability and potent in vivo activity.[1][2] Understanding the appropriate protocols for its oral administration is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₈ FN ₃ O ₂ · HCl	
Molecular Weight	445.96 g/mol	
Appearance	Solid	
Solubility	Soluble in DMSO (≥ 2.5 mg/mL), Corn Oil (≥ 2.5 mg/mL)	[2]
Storage	Store under desiccating conditions. The product can be stored for up to 12 months.	

Mechanism of Action: Ghrelin Receptor Signaling

The ghrelin receptor (GHSR) is a G protein-coupled receptor (GPCR) that can signal through multiple downstream pathways upon activation by ghrelin.[8][9][10] The primary pathway implicated in ghrelin's orexigenic (appetite-stimulating) effects is the Gαq/11 pathway.[9] Activation of Gαq/11 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][9] IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to downstream cellular responses that ultimately increase appetite.[8][9] **YIL781 hydrochloride** acts as an antagonist at the GHSR, blocking the binding of ghrelin and thereby inhibiting the activation of this Gαq/11 signaling cascade.[3]



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Caption: Ghrelin receptor signaling pathway and the inhibitory action of YIL781 HCl.

Experimental Protocols

Preparation of YIL781 Hydrochloride for Oral Gavage

Materials:

- **YIL781 hydrochloride** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% sodium chloride) or Corn Oil
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Vehicle Formulations:

Several vehicle formulations can be used for the oral administration of **YIL781 hydrochloride**. The choice of vehicle may depend on the specific experimental requirements and the desired solubility.

Formulation 1: Aqueous Suspension^[2]

- Add each solvent sequentially to a sterile tube:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline

- Vortex thoroughly after the addition of each component.
- This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[2]

Formulation 2: Oil-based Suspension[2]

- Add each solvent sequentially to a sterile tube:
 - 10% DMSO
 - 90% Corn Oil
- Vortex thoroughly.
- This formulation is also reported to achieve a solubility of ≥ 2.5 mg/mL.[2]

Preparation of Dosing Solution (Example for a 10 mg/kg dose):

- Calculate the required amount of **YIL781 hydrochloride** based on the desired dose and the number and average weight of the animals.
 - Example: For 10 mice with an average weight of 25 g, the total dose is $10 \text{ mg/kg} * 0.025 \text{ kg/mouse} * 10 \text{ mice} = 2.5 \text{ mg}$.
- Prepare a stock solution of **YIL781 hydrochloride** in DMSO.
- Add the other vehicle components as described in the chosen formulation, vortexing after each addition.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
- Prepare the dosing solution fresh on the day of the experiment.

Oral Administration Protocol (Oral Gavage in Mice)

Materials:

- Prepared **YIL781 hydrochloride** dosing solution

- Vehicle control solution
- Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)[[11](#)]
- Syringes (1 mL)
- Animal scale

Procedure:

- Fasting: For metabolic studies, it is common to fast the animals prior to oral administration to reduce variability. A short-term fast of 4-6 hours is often sufficient for mice.[[12](#)] For studies measuring glucose tolerance, an overnight fast may be employed.[[13](#)] Water should be available ad libitum during the fasting period.
- Animal Handling: Accurately weigh each animal to determine the precise volume of the dosing solution to be administered. The recommended oral gavage volume for mice is typically up to 10 mL/kg of body weight.[[14](#)][[15](#)]
- Administration:
 - Gently restrain the mouse.
 - Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.[[11](#)][[15](#)]
 - Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
 - Slowly administer the calculated volume of the **YIL781 hydrochloride** solution or vehicle control.
 - Gently remove the gavage needle.
- Post-administration Monitoring: Observe the animals for any signs of distress immediately after the procedure and at regular intervals as required by the experimental design.[[16](#)]

In Vivo Efficacy Studies: Data and Protocols

Effect on Food Intake and Body Weight

Daily oral administration of a GHSR antagonist, such as YIL781, has been shown to reduce food intake and body weight in diet-induced obese mice.[\[4\]](#)[\[5\]](#)

Study Parameter	Vehicle Control	YIL781 HCl (10 mg/kg)	Reference
Animal Model	Diet-Induced Obese Mice	Diet-Induced Obese Mice	[4]
Administration	Daily Oral Gavage	Daily Oral Gavage	[4] [5]
Duration	Chronic (e.g., 14 days)	Chronic (e.g., 14 days)	[4] [5]
Effect on Food Intake	Baseline	Significant Reduction	[4] [5] [7]
Effect on Body Weight	Baseline/Increase	Significant Reduction (up to 15%)	[4] [5]

Experimental Protocol:

- Acclimatize diet-induced obese mice to individual housing and metabolic cages.
- Record baseline food intake and body weight for several days.
- Randomize mice into treatment groups (vehicle and **YIL781 hydrochloride**).
- Administer the respective treatments daily via oral gavage.
- Monitor and record daily food intake and body weight throughout the study.

Improvement of Glucose Tolerance

A single oral dose of a GHSR antagonist can improve glucose homeostasis in an intraperitoneal glucose tolerance test (IPGTT) in rats.[\[4\]](#)

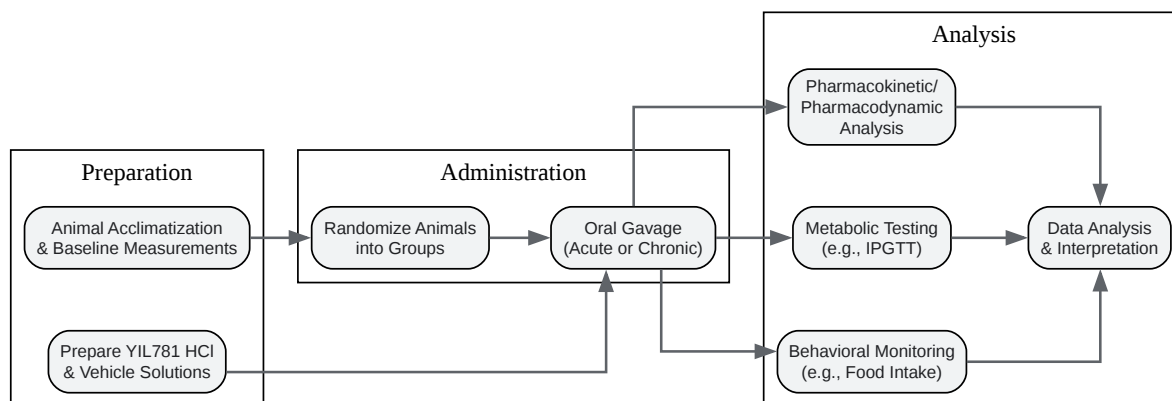
Study Parameter	Vehicle Control	YIL781 HCl (10 mg/kg)	Reference
Animal Model	Rats	Rats	[4][5]
Administration	Single Oral Dose	Single Oral Dose	[4][5]
Outcome	Normal Glucose Excursion	Reduced Glucose Excursion (Improved Tolerance)	[4][5]

Experimental Protocol (IPGTT):

- Fast rats overnight.[17]
- Administer **YIL781 hydrochloride** or vehicle orally.
- After a specified time (e.g., 5 hours), perform a baseline blood glucose measurement (t=0). [5]
- Administer a glucose challenge (e.g., 2 g/kg) via intraperitoneal injection.
- Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 120 minutes) post-glucose challenge.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the effects of orally administered **YIL781 hydrochloride**.



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Caption: General experimental workflow for in vivo studies with YIL781 HCl.

Pharmacokinetics

Pharmacokinetic parameters of orally administered compounds are crucial for interpreting efficacy data. While specific pharmacokinetic data for **YIL781 hydrochloride** is not extensively detailed in the provided search results, a study on another ghrelin receptor inverse agonist in rats provides an example of the type of data to be collected.^[18]

Pharmacokinetic Parameter	Typical Value (Example)
T _{max} (Time to maximum concentration)	~1-2 hours
C _{max} (Maximum plasma concentration)	Dose-dependent
AUC (Area under the curve)	Dose-dependent
t _{1/2} (Half-life)	Variable

Protocol for Pharmacokinetic Study:

- Administer **YIL781 hydrochloride** orally to a cohort of animals.

- Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Process blood samples to obtain plasma.
- Analyze plasma concentrations of **YIL781 hydrochloride** using a validated analytical method (e.g., LC-MS/MS).
- Calculate pharmacokinetic parameters using appropriate software.

Conclusion

YIL781 hydrochloride is a valuable research tool for studying the ghrelin system and its role in metabolism. The protocols outlined in this document provide a comprehensive guide for its oral administration in preclinical models. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of ghrelin receptor antagonism and its therapeutic potential.

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